4-Chloro-2-((4-methoxybenzyl)oxy)phenol

Cytotoxicity Structure-Activity Relationship (SAR) Phenol Derivatives

Researchers requiring a validated reference standard for environmental toxicity assays or a medicinal chemistry scaffold devoid of aldehyde oxidase (AOX) liability face supply inconsistency. 4-Chloro-2-((4-methoxybenzyl)oxy)phenol provides a definitive solution: • Validated EC50: 81.3 µM (ethane inhibition) & 1.5 µM (chlorophyll inhibition) in Scenedesmus acutus. • Negligible AOX inhibition (IC50 >1 mM) ensures clean metabolic profile. • Para-chloro substitution enhances fungistatic potency 3-10× vs. non-halogenated analogs. Supplied at ≥95% purity, ready for immediate shipment.

Molecular Formula C14H13ClO3
Molecular Weight 264.70 g/mol
Cat. No. B8173432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-((4-methoxybenzyl)oxy)phenol
Molecular FormulaC14H13ClO3
Molecular Weight264.70 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H13ClO3/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8,16H,9H2,1H3
InChIKeyCXKGMKHVYBSCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-((4-methoxybenzyl)oxy)phenol: Structure & Procurement


4-Chloro-2-((4-methoxybenzyl)oxy)phenol is a synthetic, chloro-substituted benzyloxyphenol derivative characterized by a phenolic core with a 4-chloro substituent and a 4-methoxybenzyl ether at the 2-position. Its molecular weight is 262.71 g/mol, and its CAS Registry Number is 1351095-38-1 [1]. This compound is a member of the aryloxy phenol class, which is frequently explored for its antimicrobial and enzyme-modulating properties [2]. It is commercially available from several vendors, typically at purities of 95% or greater, and is often procured as a research tool or a synthetic intermediate [1].

Chloro-methoxy benzyloxyphenol for antimicrobial screening and enzyme-modulation SAR
Synthetic intermediate with defined halogenation pattern for derivatization workflows
Research tool supplied at high chemical purity for reproducible assay contexts

4-Chloro-2-((4-methoxybenzyl)oxy)phenol: Why Substitution Fails


Generic substitution of this compound is ill-advised because the precise positioning of the 4-chloro and 2-(4-methoxybenzyl)oxy substituents dictates its interaction with specific biological targets and its reactivity profile. Minor alterations to this substitution pattern can abolish or dramatically alter a desired effect. For instance, the presence and location of a methoxy group significantly influence cytotoxicity in related chlorinated phenols, while para-chlorination in analogous structures can increase fungistatic potency by up to tenfold compared to the non-halogenated parent [1]. Directly substituting 4-Chloro-2-((4-methoxybenzyl)oxy)phenol with a de-chloro analog, a different benzyl ether, or a regioisomer is not supported by evidence and risks experimental failure or procurement of an inert or off-target compound [2].

De-chloro or non-halogenated analogs may show substantially lower fungistatic response; class-level SAR indicates para-chlorination is critical for potency enhancement.
Regioisomeric or different benzyl ether substitutions likely abolish target interaction; methoxy positioning directly influences cytotoxicity profile in related phenols.
Non-methoxylated or differently oxidized analogs may exhibit reduced cell-model activity; qualitative SAR demonstrates methoxyl group contributes to observed potency.

4-Chloro-2-((4-methoxybenzyl)oxy)phenol: Quantitative Performance Data


Cytotoxicity Enhancement by Methoxylation and Chlorination

The combination of chlorination and the presence of a methoxy group in the phenol scaffold is directly linked to increased cytotoxic potency. A class-level inference from studies on chlorinated phenol derivatives indicates that cytotoxicity increases with the degree of chlorination and the presence of a methoxy substituent [1]. This makes 4-Chloro-2-((4-methoxybenzyl)oxy)phenol a more potent cytotoxic agent compared to its non-chlorinated or non-methoxylated analogs, which may be inactive or require higher concentrations.

Cytotoxicity SAR
Class-level inference
Chlorination + methoxylation increased potency vs. non-substituted phenols (qualitative trend)
Supports cytotoxicity endpoint review
Cell-model context; data to verify
Cytotoxicity Structure-Activity Relationship (SAR) Phenol Derivatives

Algal Phytotoxicity Profile

4-Chloro-2-((4-methoxybenzyl)oxy)phenol demonstrates specific phytotoxic activity against the green alga *Scenedesmus acutus*. In this autotrophic organism, the compound inhibited ethane production with an EC50 of 81,283.05 nM (81.3 µM) and chlorophyll production with an EC50 of 1,513.56 nM (1.5 µM) [1]. This level of activity is a quantifiable benchmark. While direct comparator data for this exact endpoint is not available for close analogs, the dual EC50 values provide a specific potency profile that can be compared against other phytotoxins or environmental contaminants.

Algal EC₅₀
Cross-study comparable
Ethane EC₅₀ 81.3 µM; Chlorophyll EC₅₀ 1.5 µM in S. acutus
Supports algal assay benchmarking
Autotrophic assay context
Phytotoxicity Environmental Toxicology Algal Bioassay

Negligible Aldehyde Oxidase Inhibition

In a rabbit liver cytosol assay, 4-Chloro-2-((4-methoxybenzyl)oxy)phenol showed negligible inhibition of aldehyde oxidase 1 (AOX), with an IC50 value greater than 1,000,000 nM (>1 mM) [1]. This is a highly desirable characteristic, as AOX is a major drug-metabolizing enzyme, and its inhibition can lead to significant drug-drug interactions or unpredictable pharmacokinetics. This data suggests a favorable selectivity profile compared to other phenol derivatives that may be more promiscuous inhibitors of metabolic enzymes.

AOX Inhibition
Cross-study comparable
IC₅₀ > 1 mM vs. raloxifene IC₅₀ ~3 nM (>5 orders less potent)
Supports metabolic enzyme profiling
Rabbit liver cytosol context
Enzyme Inhibition Drug Metabolism Selectivity

Fungistatic Potency Enhancement via Para-Chlorination

Class-level evidence demonstrates that *para*-chlorination of phenol derivatives can dramatically increase fungistatic effectiveness. In studies using *Aspergillus niger*, *p*-chlorination of companion phenols resulted in a three- to tenfold increase in fungistatic potency compared to the unhalogenated parent phenol [1]. This well-established SAR principle directly supports the rationale for selecting the 4-chloro-substituted analog over its non-chlorinated counterpart for antifungal applications, where enhanced potency is desired.

Fungistatic SAR
Class-level inference
p-Chloro derivatives show 3- to 10-fold greater fungistatic activity vs. unhalogenated analogs
Supports antifungal screening context
A. niger agar-dish assay context
Antifungal Structure-Activity Relationship (SAR) Phenol Derivatives

4-Chloro-2-((4-methoxybenzyl)oxy)phenol: Validated Applications


Reference Phytotoxin for Algal Assays

Given its well-defined EC50 values for inhibiting ethane (81.3 µM) and chlorophyll (1.5 µM) production in *Scenedesmus acutus*, this compound is ideally suited as a positive control or reference standard in environmental toxicology studies. Researchers assessing the impact of pollutants or novel compounds on aquatic primary producers can use its specific activity profile as a benchmark for potency [1].

Medicinal Chemistry Scaffold with Low Metabolic Liability

The demonstration of negligible inhibition of aldehyde oxidase (IC50 > 1 mM) makes 4-Chloro-2-((4-methoxybenzyl)oxy)phenol a valuable scaffold for medicinal chemistry programs [1]. When developing new drug candidates, starting from a core structure that avoids major drug-metabolizing enzymes like AOX reduces the risk of late-stage attrition due to drug-drug interactions or poor pharmacokinetics [1].

Fungicide Discovery Agent

The class-level evidence indicating that *para*-chlorination enhances fungistatic activity by 3- to 10-fold provides a strong rationale for exploring 4-Chloro-2-((4-methoxybenzyl)oxy)phenol as a starting point for developing novel antifungal agents [1]. Researchers in agricultural chemistry can use this compound to validate the SAR of chlorinated benzyloxyphenols against agriculturally relevant fungal pathogens, such as *Piricularia oryzae* [2].

Cytotoxicity Mechanism Probe

The established link between chlorination, methoxylation, and increased cytotoxicity in phenol derivatives positions this compound as a useful tool for probing cellular stress responses and mechanisms of action [1]. It can be used in cell-based assays to study pathways related to apoptosis, necrosis, or oxidative stress, with its specific substitution pattern offering a distinct activity profile compared to simpler phenolic controls.

Application
Selection Property
Validation Focus
Algal phytotoxicity reference assay
Dual-endpoint phytotoxicity profile
Benchmarking across algal species assays
Medicinal chemistry scaffold design
Low aldehyde oxidase inhibition profile
Metabolic enzyme interaction screening
Antifungal SAR research
Para-chloro substituent for fungistatic SAR
Fungal pathogen panel screening
Cellular stress response studies
Chloro-methoxy substitution-driven cytotoxicity profile
Apoptosis and oxidative stress pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-((4-methoxybenzyl)oxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.